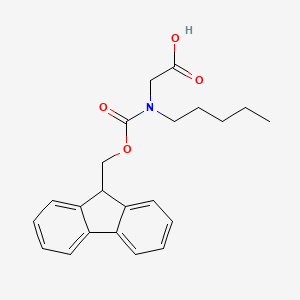

N-Fmoc-N-Pentylglycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

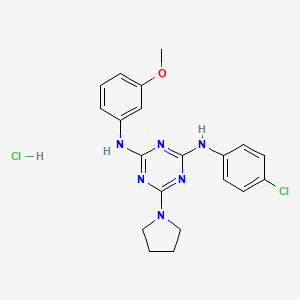

Übersicht

Beschreibung

“N-Fmoc-N-pentyl-glycine” is a compound that involves the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in organic synthesis . It is known for its inherent hydrophobicity and aromaticity, which can promote building block association .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids and peptides often involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group has been integrated into current synthesis methods, allowing for very rapid and highly efficient synthesis of peptides . In one study, the chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of a core-shell structure was performed to determine the amount of active amino groups .Molecular Structure Analysis

The molecular structure of Fmoc-modified compounds is influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . The single crystal structure of two gelators (FmocF and FmocY) has been determined and compared to the fiber X-ray diffraction data .Chemical Reactions Analysis

The Fmoc group is known for its base-labile properties, which means it can be removed under basic conditions . In the context of peptide synthesis, the Fmoc group can be removed to expose the amino group for peptide bond formation .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-Fmoc-N-pentyl-glycine” are influenced by the Fmoc group. The Fmoc group contributes to the compound’s hydrophobicity and aromaticity . The compound has a molar mass of 367.44 g/mol .Wissenschaftliche Forschungsanwendungen

- Anwendung: Es dient als Baustein für die Herstellung vernetzter Peptide durch eine Ringschlussmetathesereaktion. Vernetzte Peptide haben eine erhöhte Stabilität und Zellpermeabilität, was sie für die Medikamentenentwicklung und die Untersuchung von Protein-Protein-Wechselwirkungen wertvoll macht .

- Anwendung: Die Einarbeitung dieser Aminosäure in peptidbasierte Materialien ermöglicht eine kontrollierte Wirkstofffreisetzung, Gewebezüchterungsgerüste und gezielte Wirkstofffreisetzungssysteme .

- Anwendung: Peptide, die N-Fmoc-N-Pentylglycin enthalten, können so konstruiert werden, dass sie spezifische optische Eigenschaften, wie z. B. Fluoreszenz, aufweisen, was für Biosensorik, Bildgebung und Diagnostik nützlich ist .

- Anwendung: Modifizierte Elektroden mit dieser Aminosäure können in elektrochemischen Sensoren und katalytischen Systemen zur Detektion von Analyten oder zur Förderung chemischer Reaktionen eingesetzt werden .

- Anwendung: this compound kann an Oberflächen angebracht werden, um die Biokompatibilität, Zelladhäsion und Proteinbindung zu verbessern, was es für die Gewebezüchtung und Biosensoren relevant macht .

Peptidsynthese und vernetzte Peptide

Biomedizinische Materialien und Medikamentenverabreichung

Optische und photochemische Anwendungen

Elektrochemische Sensoren und Katalyse

Oberflächenmodifikation und Biomaterialgrenzflächen

Peptidbasierte Nanomaterialien

Wirkmechanismus

Target of Action

The primary target of N-Fmoc-N-pentyl-glycine is the amine group of amino acids . The compound acts as a protecting group for the amine, particularly at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

N-Fmoc-N-pentyl-glycine interacts with its target by forming a carbamate . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway affected by N-Fmoc-N-pentyl-glycine is the peptide synthesis pathway . The compound plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The use of N-Fmoc-N-pentyl-glycine allows for the synthesis of peptides of significant size and complexity .

Result of Action

The result of the action of N-Fmoc-N-pentyl-glycine is the protection of the amine group during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of N-Fmoc-N-pentyl-glycine is influenced by the chemical environment in which it is used. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the compound’s fluorescence properties, which are influenced by the fluorenyl group, can be used for spectrophotometrically monitoring coupling and deprotection reactions .

Zukünftige Richtungen

The Fmoc group continues to be a valuable resource for research in the post-genomic world due to its beneficial attributes . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are ongoing . The future of peptide-based drugs is also a promising direction .

Biochemische Analyse

Biochemical Properties

N-Fmoc-N-pentyl-glycine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group in N-Fmoc-N-pentyl-glycine acts as a base-labile protecting group, which can be removed under mildly basic conditions . This property allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .

Cellular Effects

The cellular effects of N-Fmoc-N-pentyl-glycine are primarily related to its role in peptide synthesis. The Fmoc group protects the amine function during the coupling reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide

Molecular Mechanism

The molecular mechanism of action of N-Fmoc-N-pentyl-glycine is centered around its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence . This process can be repeated to synthesize peptides of significant size and complexity .

Temporal Effects in Laboratory Settings

The stability and degradation of N-Fmoc-N-pentyl-glycine over time in laboratory settings are important factors in its use in peptide synthesis. The Fmoc group is stable under a variety of conditions, but can be selectively removed under mildly basic conditions . This allows for the controlled stepwise synthesis of peptides. The long-term effects of N-Fmoc-N-pentyl-glycine on cellular function have not been extensively studied.

Metabolic Pathways

N-Fmoc-N-pentyl-glycine is involved in the metabolic pathway of peptide synthesis . The Fmoc group serves as a protecting group that can be selectively removed, allowing for the stepwise coupling of amino acids

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBKILCXFHHPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459810.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)

![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459824.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)